2-Cinnamamido-N1-hydroxy-N4-pentylsuccinamide
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Overview
Description
Preparation Methods
The synthesis of 2-Cinnamamido-N1-hydroxy-N4-pentylsuccinamide involves multiple steps, including the formation of amido-nitriles and subsequent cyclization reactions . The reaction conditions are typically mild, allowing for the inclusion of various functional groups . Industrial production methods may involve optimizing these synthetic routes to maximize yield and efficiency .
Chemical Reactions Analysis
2-Cinnamamido-N1-hydroxy-N4-pentylsuccinamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Cinnamamido-N1-hydroxy-N4-pentylsuccinamide has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology, it has been investigated for its potential as an antiproliferative agent against cancer cells . In medicine, it is being explored for its therapeutic potential in treating various diseases . In industry, it may be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-Cinnamamido-N1-hydroxy-N4-pentylsuccinamide involves its interaction with specific molecular targets, such as aminopeptidase N (ANPEP) . This interaction leads to the inhibition of certain cellular pathways, resulting in antiproliferative effects on cancer cells . The compound’s effects are mediated through redox mechanisms and oxidative stress .
Comparison with Similar Compounds
2-Cinnamamido-N1-hydroxy-N4-pentylsuccinamide can be compared with other similar compounds, such as 4-cinnamamido- and 2-phenoxyacedamido- (1H-pyrazol-5-yl)benzamides . These compounds share structural similarities but may differ in their specific applications and mechanisms of action . The uniqueness of this compound lies in its specific molecular interactions and potential therapeutic applications .
Properties
Molecular Formula |
C18H25N3O4 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
(2R)-N-hydroxy-N'-pentyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanediamide |
InChI |
InChI=1S/C18H25N3O4/c1-2-3-7-12-19-17(23)13-15(18(24)21-25)20-16(22)11-10-14-8-5-4-6-9-14/h4-6,8-11,15,25H,2-3,7,12-13H2,1H3,(H,19,23)(H,20,22)(H,21,24)/b11-10+/t15-/m1/s1 |
InChI Key |
GEWJSTSZXRZGCY-AUECHBEKSA-N |
Isomeric SMILES |
CCCCCNC(=O)C[C@H](C(=O)NO)NC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCCCCNC(=O)CC(C(=O)NO)NC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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